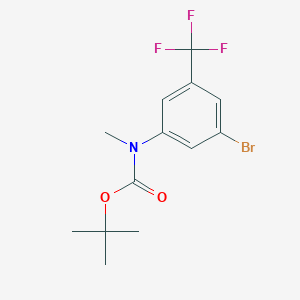
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyl group is a type of alkyl group derived from isobutane . It is known for its unique reactivity pattern due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tert-butyl compounds can be synthesized using various methods. For instance, tert-butanesulfinamide has been used in the stereoselective synthesis of amines and their derivatives . Another method involves the reaction of tert-butyl bromide with amides in the presence of manganese compounds .Molecular Structure Analysis
The tert-butyl group is highly crowded, which influences its reactivity pattern . This crowding can affect the stability of the molecule and its interactions with other compounds.Chemical Reactions Analysis
The unique reactivity pattern of the tert-butyl group is highlighted by its use in various chemical transformations . For example, it has been used in the synthesis of N-heterocycles via sulfinimines . Another study reported the solvolysis of tert-butyl halides .Physical And Chemical Properties Analysis
Tert-butyl compounds exhibit a range of physical and chemical properties. For example, they are known to be highly dipolar and are strong hydrogen bond acids and bases . The specific properties of “tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” would need to be determined experimentally.Applications De Recherche Scientifique
Stereoselective Syntheses
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which have applications in synthesizing cis isomers (Boev et al., 2015).
Synthesis of Piperidine Derivatives
The compound is pivotal in synthesizing piperidine derivatives fused with oxygen heterocycles, essential for developing novel organic compounds. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
Creation of Schiff Base Compounds
This compound aids in synthesizing Schiff base compounds, which are characterized using spectroscopic methods and are vital in crystal and molecular structure studies (Çolak et al., 2021).
Synthesis of Important Intermediates
This compound serves as an important intermediate in synthesizing various biologically active compounds, such as Jak3 inhibitors, by undergoing reactions like oxidation, nucleophilic substitution, and acylation (Chen Xin-zhi, 2011).
Application in Dynamic Kinetic Resolution
It plays a role in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial in medicinal chemistry (Kubo et al., 1997).
Mécanisme D'action
The mechanism of action of tert-butyl compounds can vary depending on the specific compound and reaction. For instance, in the deprotection of tert-butyl carbamates, the tert-butyl group becomes protonated, leading to the formation of a carbamic acid, which then undergoes decarboxylation to produce a free amine .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLAUNQWVXXHB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


